7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 343347-87-5
Cat. No.: VC21412679
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343347-87-5 |
|---|---|
| Molecular Formula | C14H13ClN4O2 |
| Molecular Weight | 304.73g/mol |
| IUPAC Name | 7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | TYJURWRSYDTEQI-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3Cl |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3Cl |
Introduction
7-(2-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. It features a chlorobenzyl group attached to the purine core, along with two methyl groups. This compound is of interest due to its unique structural features and potential applications in pharmaceutical chemistry.
Synthesis
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with a chlorobenzyl halide. This process can be facilitated by various catalysts and conditions to optimize yield and purity.
Potential Applications
Given its structural similarity to other purine derivatives, 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may have potential applications in:
-
Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.
-
Biological Studies: As a tool compound to study purine metabolism or signaling pathways.
Note on Sources
Due to the lack of specific literature on 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, this article relies on general knowledge of purine chemistry and related compounds. Further research is recommended to explore its properties and applications in depth.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume